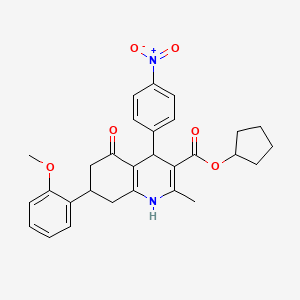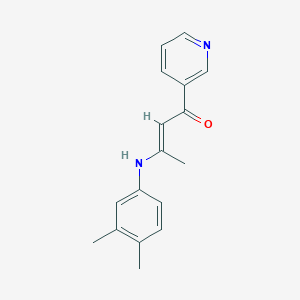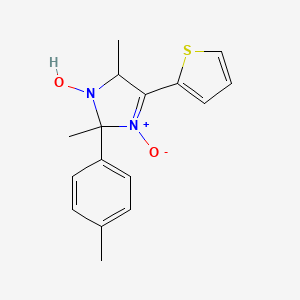
N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide
Descripción general
Descripción
N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes a chloro-substituted anthracene core and a trifluoromethyl group, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide typically involves multiple steps, starting with the preparation of the anthracene derivative. One common method involves the chlorination of anthracene to produce 2-chloroanthracene, followed by oxidation to form 2-chloro-9,10-dioxoanthracene. This intermediate is then reacted with trifluoroacetic anhydride and N-methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups in the anthracene core.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds. Substitution reactions can result in a variety of functionalized anthracene derivatives.
Aplicaciones Científicas De Investigación
N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-9,10-dioxoanthracen-1-yl)acetamide: Similar structure but lacks the trifluoromethyl group.
2-chloro-9,10-diphenylanthracene: Contains phenyl groups instead of the trifluoromethyl and N-methylacetamide moieties.
Uniqueness
N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide is unique due to the presence of both the chloro-substituted anthracene core and the trifluoromethyl group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
N-(2-chloro-9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO3/c1-22(16(25)17(19,20)21)13-11(18)7-6-10-12(13)15(24)9-5-3-2-4-8(9)14(10)23/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPSOMBEYNGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide](/img/structure/B3983764.png)
![2-Methoxyethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B3983770.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B3983774.png)
![1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one](/img/structure/B3983784.png)
acetate](/img/structure/B3983797.png)
![(3-bromophenyl)-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B3983798.png)
![8-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3983804.png)
![2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one](/img/structure/B3983810.png)




![3-butyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983842.png)

